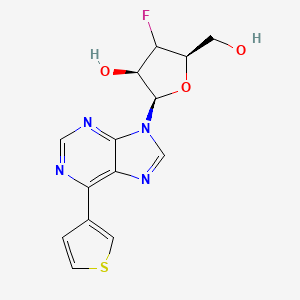
D-Sorbitol-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sorbitol-d1: is a deuterated form of D-Sorbitol, a sugar alcohol derived from glucose. It is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1 can be synthesized through the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction typically involves a metal catalyst such as nickel or platinum under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the hydroxyl groups of the glucose molecule, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose feedstock is subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Sorbitol-d1 can be oxidized to form D-Fructose-d1 using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol-d1 using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and oxygen under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide for halogenation; ammonia or amines for amination.
Major Products:
Oxidation: D-Fructose-d1
Reduction: Hexane-1,2,3,4,5,6-hexol-d1
Substitution: Various halogenated or aminated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sorbitol-d1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and metabolic pathways. Its deuterium labeling provides distinct signals that help in elucidating complex chemical structures.
Biology: In biological research, this compound is used to investigate metabolic processes involving sugar alcohols. It helps in tracking the conversion of sorbitol to fructose and other metabolites in various organisms.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling allows for precise measurement of drug interactions and metabolic rates.
Industry: In the food industry, this compound is used as a non-caloric sweetener in sugar-free products. Its stability and hygroscopic properties make it suitable for use in baked goods, candies, and chewing gums.
Wirkmechanismus
D-Sorbitol-d1 exerts its effects primarily through its role as a sugar alcohol. It is metabolized in the body by the enzyme sorbitol dehydrogenase, which converts it to D-Fructose-d1. This conversion involves the transfer of deuterium atoms, making it useful in tracing metabolic pathways. The deuterium labeling also provides insights into the molecular interactions and stability of the compound in various environments.
Vergleich Mit ähnlichen Verbindungen
D-Mannitol: Another sugar alcohol with similar properties but differs in the arrangement of hydroxyl groups.
Xylitol: A five-carbon sugar alcohol used as a sweetener, with different metabolic pathways compared to D-Sorbitol-d1.
Lactitol: Derived from lactose, used as a low-calorie sweetener with distinct applications in the food industry.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in scientific research. The deuterium atoms provide distinct signals in NMR spectroscopy and other analytical techniques, allowing for precise tracking of metabolic processes and molecular interactions. This property sets it apart from other similar compounds and enhances its utility in various research applications.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-3-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5D/t3-,4+,5+,6+/m0 |
InChI-Schlüssel |
FBPFZTCFMRRESA-RCGHZTIBSA-N |
Isomerische SMILES |
[2H][C@@]([C@H](CO)O)([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

